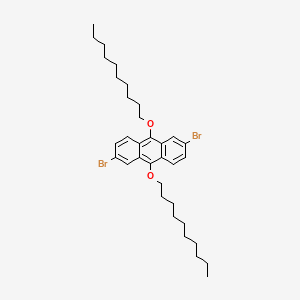
2,6-dibromo-9,10-bis(decyloxy)Anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-9,10-bis(decyloxy)Anthracene is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings This compound is characterized by the presence of bromine atoms at the 2 and 6 positions and decyloxy groups at the 9 and 10 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-9,10-bis(decyloxy)Anthracene typically involves the bromination of anthracene followed by the introduction of decyloxy groups. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The subsequent etherification with decanol can be carried out under basic conditions using a base like potassium carbonate or sodium hydride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-9,10-bis(decyloxy)Anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can be oxidized or reduced under appropriate conditions, altering its electronic properties.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form extended conjugated systems.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted anthracene derivative, while coupling reactions would result in extended aromatic systems.
Applications De Recherche Scientifique
2,6-Dibromo-9,10-bis(decyloxy)Anthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism by which 2,6-dibromo-9,10-bis(decyloxy)Anthracene exerts its effects is largely dependent on its interaction with other molecules. The bromine atoms and decyloxy groups can influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The anthracene core can participate in π-π stacking interactions, which are crucial in the formation of organic electronic materials .
Comparaison Avec Des Composés Similaires
9,10-Dibromoanthracene: Lacks the decyloxy groups, resulting in different solubility and electronic properties.
9,10-Bis(phenylethynyl)anthracene: Contains phenylethynyl groups instead of decyloxy groups, leading to different photophysical properties.
2,6-Dibromo-9,10-anthraquinone: Contains carbonyl groups at the 9 and 10 positions, significantly altering its reactivity and applications.
Uniqueness: 2,6-Dibromo-9,10-bis(decyloxy)Anthracene is unique due to the combination of bromine and decyloxy substituents, which provide a balance of reactivity and solubility. This makes it particularly useful in the synthesis of complex organic materials and in applications requiring specific electronic properties .
Propriétés
Numéro CAS |
827624-44-2 |
|---|---|
Formule moléculaire |
C34H48Br2O2 |
Poids moléculaire |
648.5 g/mol |
Nom IUPAC |
2,6-dibromo-9,10-didecoxyanthracene |
InChI |
InChI=1S/C34H48Br2O2/c1-3-5-7-9-11-13-15-17-23-37-33-29-21-19-28(36)26-32(29)34(30-22-20-27(35)25-31(30)33)38-24-18-16-14-12-10-8-6-4-2/h19-22,25-26H,3-18,23-24H2,1-2H3 |
Clé InChI |
VJZJZGROFUQASX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=C2C=C(C=CC2=C(C3=C1C=CC(=C3)Br)OCCCCCCCCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















